molecular formula C26H27NO3 B15005345 methyl 1-(4-tert-butylbenzyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate

methyl 1-(4-tert-butylbenzyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B15005345
M. Wt: 401.5 g/mol
InChI Key: KPSSTTVIDKBBRU-UHFFFAOYSA-N
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Description

METHYL 1-[(4-TERT-BUTYLPHENYL)METHYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

The synthesis of METHYL 1-[(4-TERT-BUTYLPHENYL)METHYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves multiple stepsCommon reaction conditions include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

METHYL 1-[(4-TERT-BUTYLPHENYL)METHYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as indole-3-acetic acid and indole-3-carbinol. Compared to these compounds, METHYL 1-[(4-TERT-BUTYLPHENYL)METHYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE has a unique structure that may confer distinct biological activities and chemical properties . This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C26H27NO3

Molecular Weight

401.5 g/mol

IUPAC Name

methyl 1-[(4-tert-butylphenyl)methyl]-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate

InChI

InChI=1S/C26H27NO3/c1-16-23(25(29)30-5)21-14-22(28)19-8-6-7-9-20(19)24(21)27(16)15-17-10-12-18(13-11-17)26(2,3)4/h6-14,28H,15H2,1-5H3

InChI Key

KPSSTTVIDKBBRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1CC3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4C(=C2)O)C(=O)OC

Origin of Product

United States

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